molecular formula C17H12FNO2S2 B2740814 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421525-86-1

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2740814
M. Wt: 345.41
InChI Key: BFSLWLVQQGDELV-UHFFFAOYSA-N
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Description

“2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide” is characterized by a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, in 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction .

Scientific Research Applications

Synthesis Methods

The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for the development of pharmaceuticals and materials. The practical synthesis methods for such compounds often involve cross-coupling reactions and diazotization, highlighting the importance of efficient, scalable, and environmentally friendly approaches in chemical synthesis (Qiu et al., 2009).

Applications in Molecular Imaging

Fluorinated compounds play a significant role in the development of molecular imaging agents. The review on the toxicity of organic fluorophores used in molecular imaging emphasizes the importance of evaluating the safety of these compounds before clinical applications. Fluorophores, including those with fluorine substitutions, are used for in vivo cancer diagnosis, leveraging their unique properties for real-time detection of cancer with relatively inexpensive equipment (Alford et al., 2009).

Fluorinated Liquid Crystals

The properties and applications of fluorinated liquid crystals demonstrate the impact of fluorine substitution on liquid crystalline materials. The inclusion of fluorine atoms in liquid crystals can significantly modify their physical properties, such as melting points, mesophase morphology, and transition temperatures. This adaptability makes fluorinated liquid crystals valuable for various applications, including displays and optical devices (Hird, 2007).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSLWLVQQGDELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

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